molecular formula C33H29N9O2 B12696982 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5'-((methylimino)bis(3,1-propanediylimino))bis- CAS No. 197903-10-9

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5'-((methylimino)bis(3,1-propanediylimino))bis-

Cat. No.: B12696982
CAS No.: 197903-10-9
M. Wt: 583.6 g/mol
InChI Key: PJYHBRRGBYDCST-UHFFFAOYSA-N
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Description

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- is a complex organic compound with a unique structure that combines triazole and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with DNA or RNA, leading to changes in gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5,5’-[1,2-Ethanediylbis(imino-3,1-propanediylimino)]bis(6H-[1,2,3]triazolo[4,5,1-de]acridin-6-one): Similar structure but with different substituents.

    6H-[1,2,3]Triazolo[4,5,1-de]acridin-6-one, 5,5’-[1,4-piperazinediylbis(3,1-propanediylimino)]bis-: Another derivative with piperazine moieties.

Uniqueness

The uniqueness of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- lies in its specific combination of triazole and acridine structures, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

197903-10-9

Molecular Formula

C33H29N9O2

Molecular Weight

583.6 g/mol

IUPAC Name

10-[3-[methyl-[3-[(8-oxo-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one

InChI

InChI=1S/C33H29N9O2/c1-40(18-6-16-34-22-12-14-24-30-28(22)32(43)20-8-2-4-10-26(20)41(30)38-36-24)19-7-17-35-23-13-15-25-31-29(23)33(44)21-9-3-5-11-27(21)42(31)39-37-25/h2-5,8-15,34-35H,6-7,16-19H2,1H3

InChI Key

PJYHBRRGBYDCST-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC1=C2C3=C(C=C1)N=NN3C4=CC=CC=C4C2=O)CCCNC5=C6C7=C(C=C5)N=NN7C8=CC=CC=C8C6=O

Origin of Product

United States

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